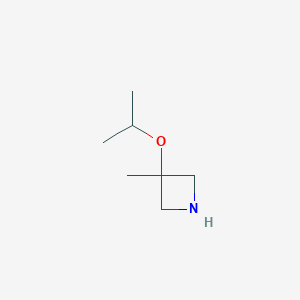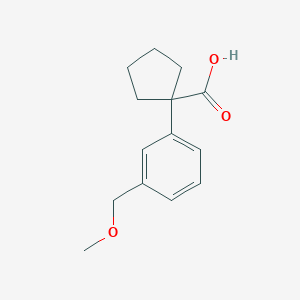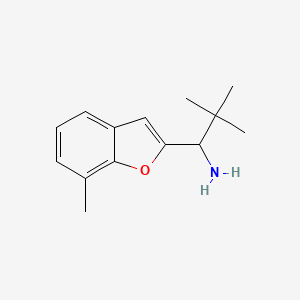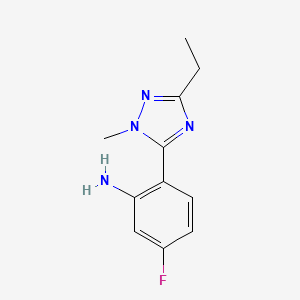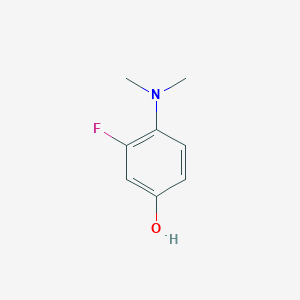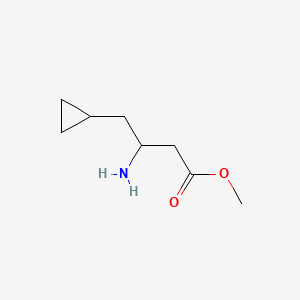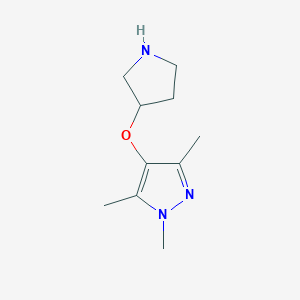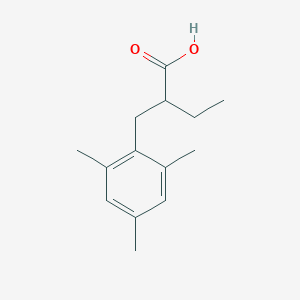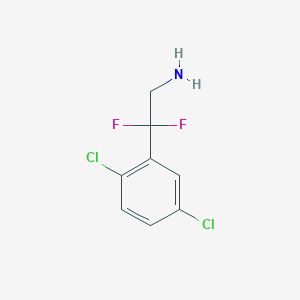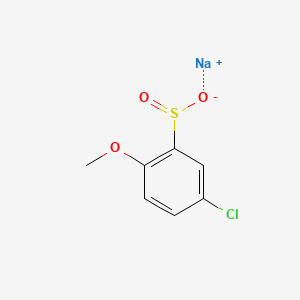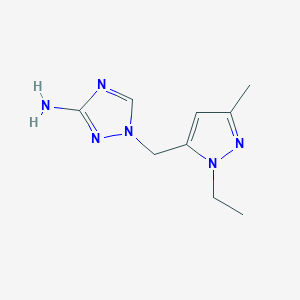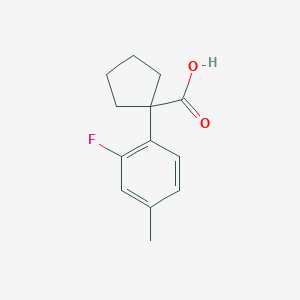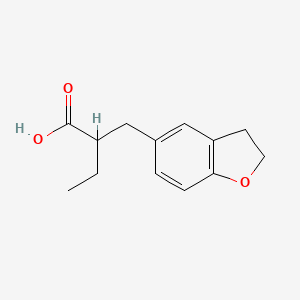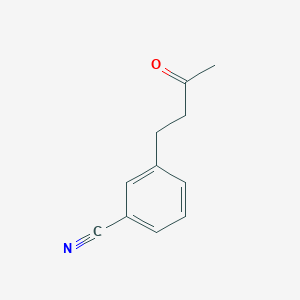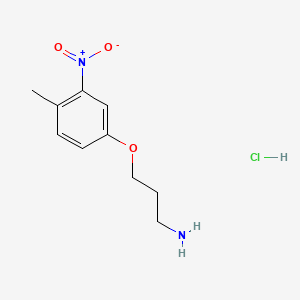
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride is an organic compound with the molecular formula C10H14N2O3·HCl It is a derivative of phenoxypropanamine, characterized by the presence of a nitro group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride typically involves the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce the nitro group at the 3-position.
Etherification: The nitrated product is then subjected to etherification with 3-chloropropan-1-amine to form 3-(4-Methyl-3-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product is 3-(4-Methyl-3-aminophenoxy)propan-1-amine.
Substitution: Depending on the reagents used, various substituted derivatives can be formed.
Applications De Recherche Scientifique
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound has a similar structure but with a trifluoromethyl group instead of a nitro group.
3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a nitro group.
Uniqueness
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H15ClN2O3 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
3-(4-methyl-3-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(15-6-2-5-11)7-10(8)12(13)14;/h3-4,7H,2,5-6,11H2,1H3;1H |
Clé InChI |
NBBZLCGHMISMBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCCCN)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


